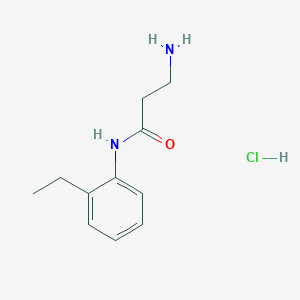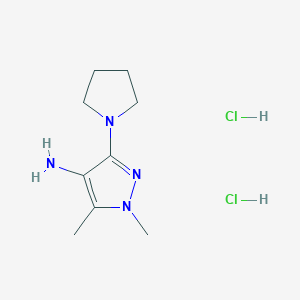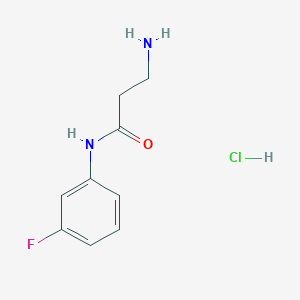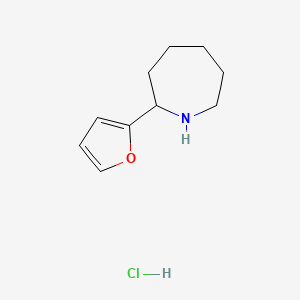![molecular formula C11H25ClN2 B3095774 N-[2-(1-Azepanyl)ethyl]-2-propanamine hydrochloride CAS No. 1269052-90-5](/img/structure/B3095774.png)
N-[2-(1-Azepanyl)ethyl]-2-propanamine hydrochloride
説明
“N-[2-(1-Azepanyl)ethyl]-2-propanamine hydrochloride” is a chemical compound with the CAS Number: 1269052-90-5 . It has a molecular weight of 220.79 . The compound is solid in physical form .
Molecular Structure Analysis
The IUPAC name of this compound is N-[2-(1-azepanyl)ethyl]-2-propanamine hydrochloride . The InChI code is 1S/C11H24N2.ClH/c1-11(2)12-7-10-13-8-5-3-4-6-9-13;/h11-12H,3-10H2,1-2H3;1H . The InChI key is WQBDXZZUEMGSHH-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The compound is solid in physical form . It has a molecular weight of 220.79 . The storage temperature is room temperature .科学的研究の応用
Neurokinin-1 Receptor Antagonism
- Neurokinin-1 Receptor Antagonism and Clinical Applications : A compound closely related to N-[2-(1-Azepanyl)ethyl]-2-propanamine hydrochloride, demonstrated high affinity as a neurokinin-1 receptor antagonist, showing effectiveness in pre-clinical tests relevant to emesis and depression. This suggests potential applications in treating these conditions (Harrison et al., 2001).
Inhibition of Blood Platelet Aggregation
- Inhibitory Effect on Blood Platelet Aggregation : A study on derivatives of N-[2-(1-Azepanyl)ethyl]-2-propanamine hydrochloride found that certain compounds significantly inhibited in vitro aggregation of human blood platelets, indicating potential therapeutic use in conditions involving abnormal platelet aggregation (Grisar et al., 1976).
Antiarthritic and Immunosuppressive Activity
- Antiarthritic and Immunosuppressive Potential : Research has shown that analogues of N-[2-(1-Azepanyl)ethyl]-2-propanamine hydrochloride, specifically spirogermanium and its derivatives, possess antiarthritic and immunosuppressive activities. This indicates potential use in autoimmune diseases and in preventing tissue transplantation rejection (Badger et al., 1990).
Antitumor Activity
- Potential in Cancer Treatment : Azaspirane, a compound related to N-[2-(1-Azepanyl)ethyl]-2-propanamine hydrochloride, demonstrated significant inhibition of growth and induced apoptosis in multiple myeloma cells. This suggests a potential role in cancer therapy, specifically in multiple myeloma treatment (Hamasaki et al., 2005).
Neuroprotective Effects
- Neuroprotective Effects in Cerebral Ischemia : Studies have shown that certain derivatives of N-[2-(1-Azepanyl)ethyl]-2-propanamine hydrochloride, like LY042826 and LY393615, have neuroprotective effects in models of global and focal cerebral ischemia. This indicates potential applications in the treatment of stroke or other ischemic conditions of the brain (Hicks et al., 2000).
Safety and Hazards
特性
IUPAC Name |
N-[2-(azepan-1-yl)ethyl]propan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2.ClH/c1-11(2)12-7-10-13-8-5-3-4-6-9-13;/h11-12H,3-10H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQBDXZZUEMGSHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCN1CCCCCC1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl]ethanamine hydrochloride](/img/structure/B3095701.png)

![2,5-Bis(2-ethylhexyl)-3,6-bis(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B3095709.png)
![3,6-Bis(2,2'-bithiophene-5-yl)-2,5-bis(2-ethylhexyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B3095717.png)
![1-[(1-Methyl-1H-pyrrol-2-yl)methyl]-4-piperidinecarboxylic acid hydrate](/img/structure/B3095724.png)
![2-[(1h-Benzimidazol-2-ylmethyl)thio]ethanol hydrochloride](/img/structure/B3095737.png)
![3-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride](/img/structure/B3095759.png)


![[(1-Cyclopentyl-3-pyrrolidinyl)methyl]amine dihydrochloride](/img/structure/B3095777.png)


![[(4,5-dimethyl-1H-benzimidazol-2-yl)methyl]amine dihydrochloride](/img/structure/B3095796.png)
![4-(4-Pyridinyl)-4,5,6,7-tetrahydro-3h-imidazo[4,5-c]pyridine dihydrate](/img/structure/B3095802.png)